

# Application of AV-5080 in Viral Resistance Studies: Detailed Application Notes and Protocols

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## Compound of Interest

Compound Name: AV-5080

Cat. No.: B11034536

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## Introduction

**AV-5080** is a potent, orally active inhibitor of influenza virus neuraminidase (NA), a key enzyme for viral replication and propagation.<sup>[1][2]</sup> This document provides detailed application notes and experimental protocols for the use of **AV-5080** in studying influenza virus resistance. **AV-5080** has demonstrated high efficacy against a broad range of influenza A and B virus strains, including those resistant to other neuraminidase inhibitors like oseltamivir.<sup>[1][3][4]</sup> Its primary mechanism of action involves blocking the enzymatic activity of neuraminidase, which is crucial for the release of progeny virions from infected host cells.

## Quantitative Data Summary

The antiviral activity of **AV-5080** has been quantified using both enzyme-based and cell-based assays. The following tables summarize the key inhibitory concentrations (IC<sub>50</sub>) and effective concentrations (EC<sub>90</sub>) against various influenza virus strains.

Table 1: In Vitro Neuraminidase Inhibition (IC<sub>50</sub>)

Virus Strain	Genotype/P henotype	AV-5080 IC50 (nM)	Oseltamivir IC50 (nM)	Zanamivir IC50 (nM)	Reference
A/Duck/Minn esota/1525/1 981	H5N1	0.03	-	-	
A/Perth/265/2 009	H1N1 (wild- type)	0.07	-	-	
A(H1N1)pdm 09	NA-H274Y (Oseltamivir- resistant)	Normal Inhibition	Highly Reduced Inhibition	Normal Inhibition	
A(H3N2)	NA-E119V (Oseltamivir- resistant)	Normal Inhibition	Highly Reduced Inhibition	Normal Inhibition	
A(H7N9)	NA-R292K	Reduced Inhibition	Highly Reduced Inhibition	Reduced Inhibition	
B/Victoria- lineage	NA-I122N/L	Reduced Inhibition	-	-	
B/Yamagata- lineage	NA-R150K	Reduced Inhibition	-	-	

Table 2: Cell-Based Antiviral Activity (EC90)

Virus Strain	Cell Line	AV-5080 EC90 (nM)	Oseltamivir EC90 (nM)	Reference
A/California/07/2 009	MDCK	0.71 ± 0.24	~19.88	

## Experimental Protocols

### Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is designed to determine the 50% inhibitory concentration (IC<sub>50</sub>) of **AV-5080** against the neuraminidase activity of influenza viruses.

Materials:

- **AV-5080**
- Oseltamivir carboxylate (positive control)
- Influenza virus stocks of known titer
- 2'-(4-Methylumbelliferyl)- $\alpha$ -D-N-acetylneuraminic acid (MUNANA) substrate
- Assay Buffer (e.g., 33.3 mM MES buffer, 4 mM CaCl<sub>2</sub>, pH 6.5)
- Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
- Black 96-well flat-bottom plates
- Fluorometer

Procedure:

- **Compound Preparation:** Prepare serial dilutions of **AV-5080** and oseltamivir carboxylate in assay buffer.
- **Virus Dilution:** Dilute the influenza virus stock in assay buffer to a concentration that yields a linear fluorescent signal over the course of the assay. This optimal dilution should be determined empirically beforehand.
- **Assay Setup:**
  - Add 50  $\mu$ L of assay buffer to all wells of a black 96-well plate.
  - Add 50  $\mu$ L of the serially diluted **AV-5080** or control compounds to the respective wells.
  - Add 50  $\mu$ L of the diluted virus to all wells except for the "no-virus" control wells.
  - Gently mix the plate and pre-incubate at room temperature for 30 minutes.

- Enzymatic Reaction:
  - Add 50  $\mu$ L of MUNANA substrate solution to each well.
  - Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
- Stopping the Reaction: Add 100  $\mu$ L of stop solution to each well to terminate the enzymatic reaction.
- Fluorescence Measurement: Read the fluorescence intensity on a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
- Data Analysis:
  - Subtract the background fluorescence (from "no-virus" control wells) from all other readings.
  - Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.
  - Calculate the IC<sub>50</sub> value using a non-linear regression model (e.g., four-parameter logistic curve).

## Cell-Based Antiviral Activity Assay (CPE Inhibition)

This protocol determines the effective concentration of **AV-5080** that protects cells from the virus-induced cytopathic effect (CPE).

Materials:

- **AV-5080**
- Madin-Darby Canine Kidney (MDCK) cells
- Cell Culture Medium (e.g., DMEM supplemented with FBS and antibiotics)
- Virus Growth Medium (e.g., serum-free DMEM with TPCK-trypsin)
- Influenza virus stocks of known titer (e.g., TCID<sub>50</sub>)

- 96-well cell culture plates
- MTT or other cell viability reagent

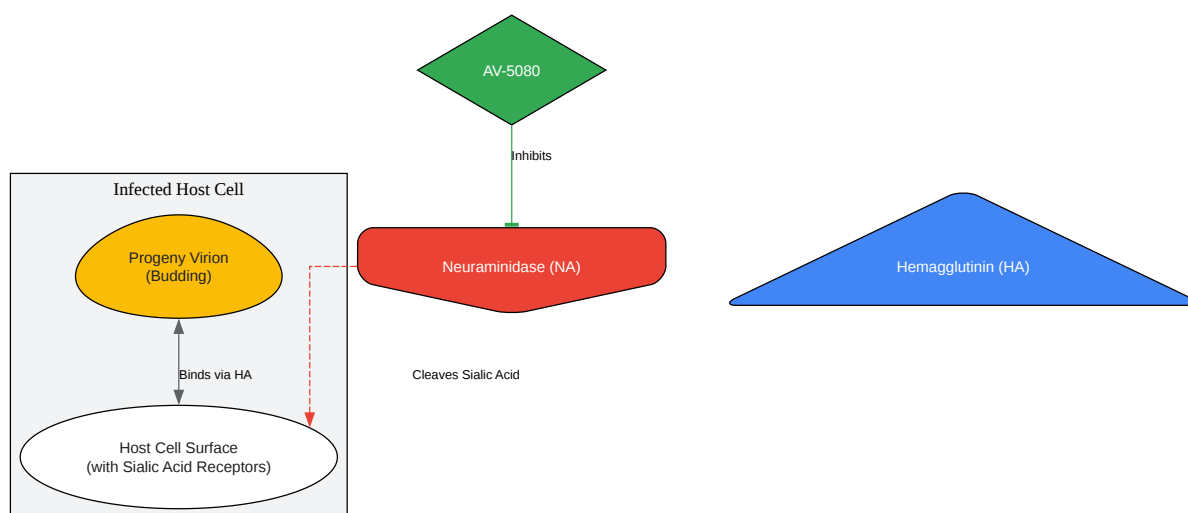
Procedure:

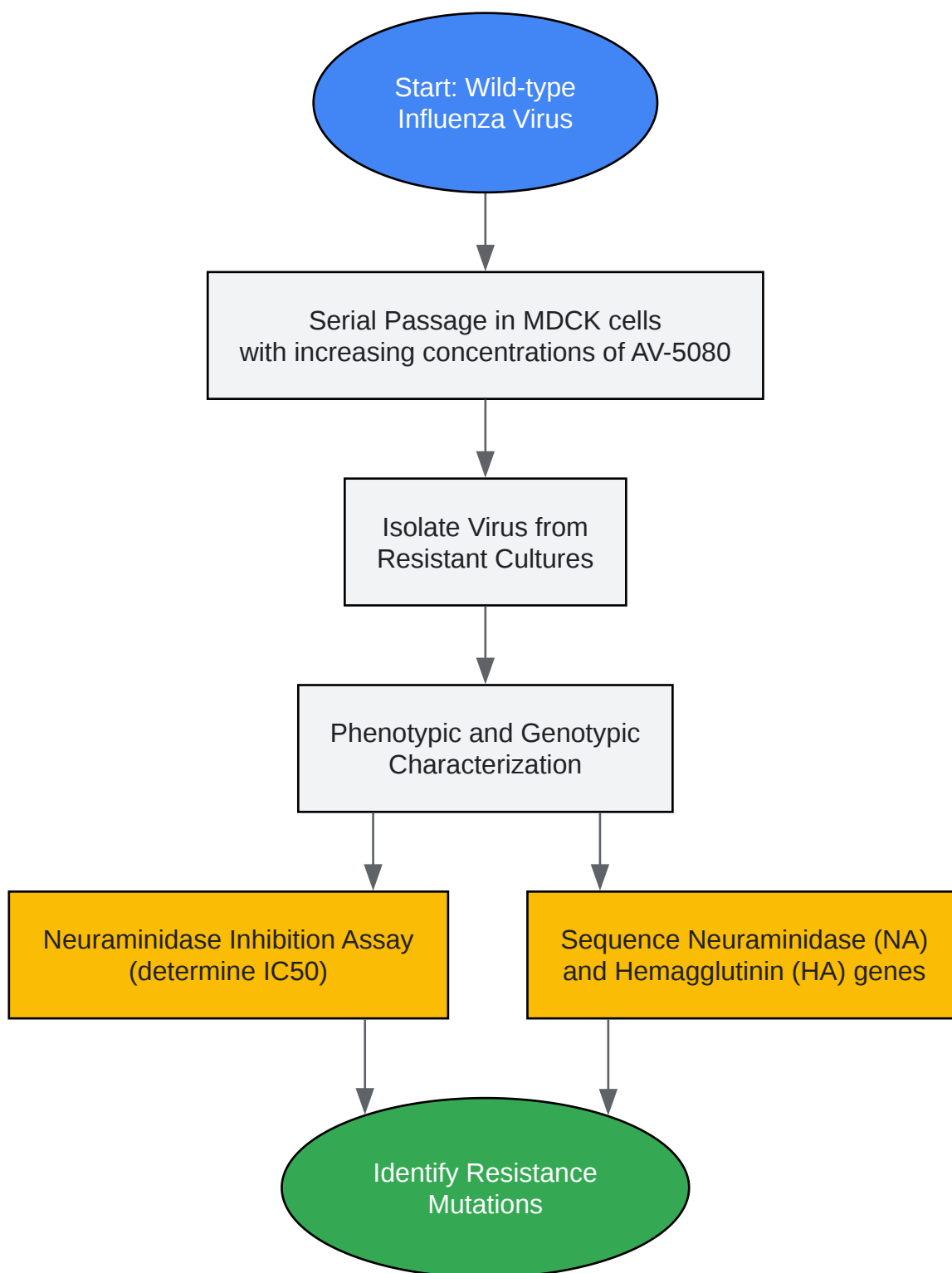
- Cell Seeding: Seed MDCK cells into 96-well plates and incubate until a confluent monolayer is formed.
- Virus Infection:
  - Wash the cell monolayers with PBS.
  - Infect the cells with a predetermined amount of influenza virus (e.g., 100 TCID<sub>50</sub>) for 2 hours at 37°C.
- Compound Treatment:
  - Remove the virus inoculum and wash the cells.
  - Add 100 µL of virus growth medium containing serial dilutions of **AV-5080** to the wells.
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator, or until CPE is observed in the virus control wells.
- Assessment of Cell Viability:
  - Visually inspect the cells for CPE under a microscope.
  - Quantify cell viability using an MTT assay or a similar method.
- Data Analysis:
  - Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls.
  - Determine the EC<sub>50</sub> or EC<sub>90</sub> value by plotting the percentage of protection against the log-concentration of **AV-5080** and fitting the data to a dose-response curve.

## Signaling Pathways and Experimental Workflows

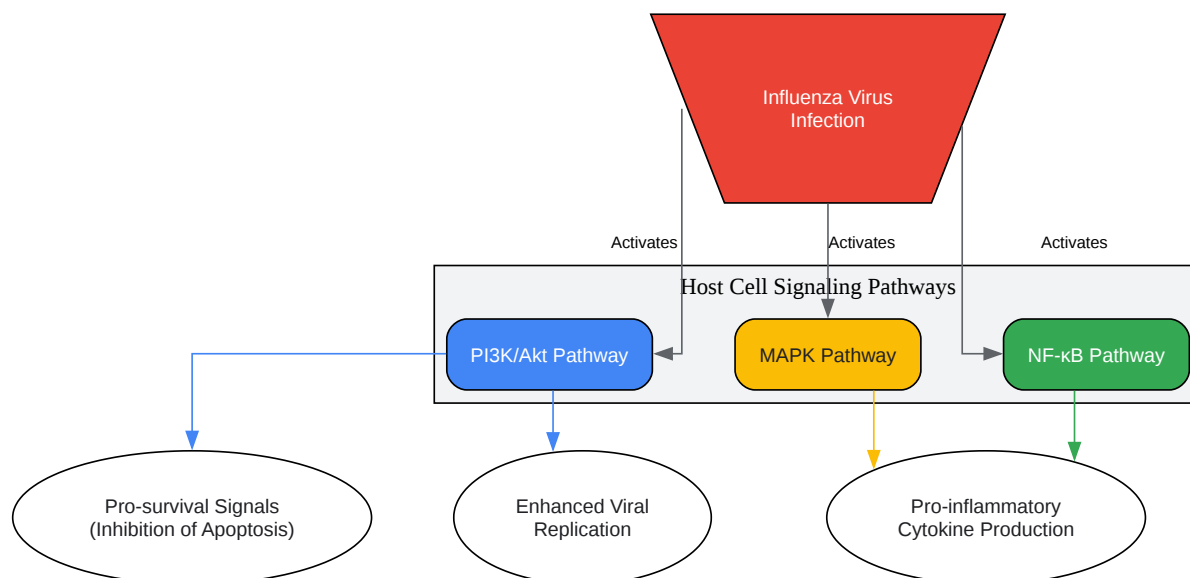
### Influenza Virus Neuraminidase (NA) Inhibition by **AV-5080**

**AV-5080** directly targets the enzymatic activity of influenza neuraminidase. This action prevents the cleavage of sialic acid residues on the surface of infected cells and progeny virions, thereby inhibiting the release of new virus particles.









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